

(S)-BAY-293 supplier and catalog number

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-BAY-293
Cat. No.: B605931

[Get Quote](#)

In-depth Technical Guide: (S)-BAY-293

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-BAY-293 is the inactive enantiomer of BAY-293, a potent and selective inhibitor of the KRAS-SOS1 protein-protein interaction. In the field of cancer research, particularly in the study of RAS-driven malignancies, **(S)-BAY-293** serves as an essential negative control for its active (R)-enantiomer. The use of this inactive stereoisomer allows researchers to distinguish the specific effects of inhibiting the KRAS-SOS1 interaction from any potential off-target or non-specific effects of the chemical scaffold. This guide provides a comprehensive overview of **(S)-BAY-293**, including its supplier information, biochemical data, and recommended experimental protocols.

Supplier Information and Catalog Number

(S)-BAY-293 is commercially available from the following supplier:

Supplier	Catalog Number
MedChemExpress	HY-114398A

Core Concept: Enantiomers in Drug Discovery

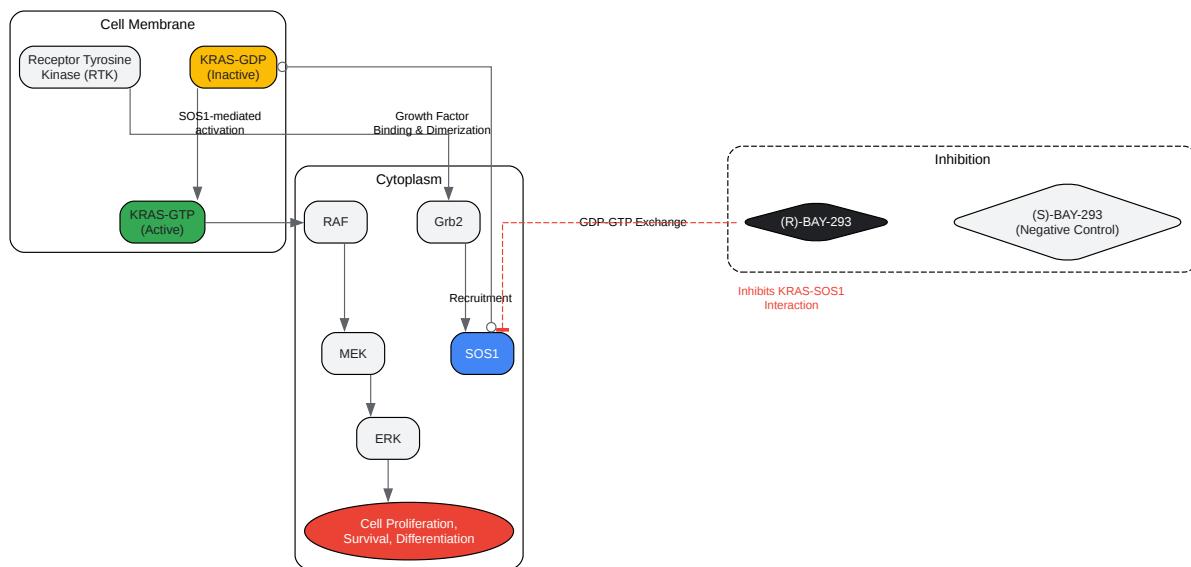
(S)-BAY-293 and its active counterpart, **(R)-BAY-293**, are enantiomers – stereoisomers that are non-superimposable mirror images of each other. In pharmacology, it is common for one enantiomer of a chiral drug to be significantly more active than the other. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the two enantiomers. The stark difference in activity between **(S)-BAY-293** and **(R)-BAY-293** underscores the highly specific nature of the interaction between the active compound and its target, the Son of Sevenless 1 (SOS1) protein.

Quantitative Data Summary

The primary utility of **(S)-BAY-293** is its demonstrated lack of significant inhibitory activity against the KRAS-SOS1 interaction, in contrast to the potent inhibition by **(R)-BAY-293**. This differential activity is critical for validating that the observed biological effects of the active compound are due to its intended mechanism of action. The key quantitative data is summarized in the table below, derived from the foundational study by Hillig et al. (2019) in the Proceedings of the National Academy of Sciences (PNAS).

Compound	Enantiomer	IC50 (KRASG12C–SOS1cat Interaction Assay)
(S)-BAY-293	(S)-	2,340 nM
(R)-BAY-293	(R)-	21 nM

IC50 (50% inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.


Mechanism of Action of the Active Enantiomer, **(R)-BAY-293**

To understand the role of **(S)-BAY-293** as a negative control, it is essential to first grasp the mechanism of its active counterpart. The RAS family of small GTPases (including KRAS, NRAS, and HRAS) are critical regulators of cell signaling pathways that control cell proliferation, differentiation, and survival. Mutations in RAS genes are among the most common drivers of human cancers.[\[1\]](#)

RAS proteins cycle between an inactive GDP-bound state and an active GTP-bound state. The exchange of GDP for GTP is facilitated by Guanine Nucleotide Exchange Factors (GEFs), a key example of which is SOS1.^[1] By binding to SOS1, (R)-BAY-293 prevents the interaction between SOS1 and KRAS, thereby inhibiting the reloading of KRAS with GTP.^[1] This leads to a reduction in the levels of active, GTP-bound KRAS and subsequent downregulation of downstream oncogenic signaling pathways, such as the RAF-MEK-ERK pathway.^{[2][3]}

Signaling Pathway Diagram

The following diagram illustrates the role of the KRAS-SOS1 interaction in the RAS signaling cascade and the point of inhibition by the active (R)-BAY-293. **(S)-BAY-293**, being inactive, does not significantly interfere with this pathway.

[Click to download full resolution via product page](#)

KRAS-SOS1 Signaling Pathway and Point of Inhibition.

Experimental Protocols

The following are generalized protocols for utilizing **(S)-BAY-293** as a negative control in key experiments. Researchers should adapt these protocols to their specific cell lines and experimental conditions.

Biochemical KRAS-SOS1 Interaction Assay

This type of assay directly measures the ability of a compound to disrupt the interaction between KRAS and SOS1 proteins.

Objective: To confirm the inactivity of **(S)-BAY-293** in disrupting the KRAS-SOS1 interaction, in parallel with the active (R)-BAY-293.

Methodology (based on Homogeneous Time-Resolved Fluorescence - HTRF):

- Reagents and Materials:
 - Recombinant human KRAS protein (e.g., KRASG12C) tagged with a donor fluorophore (e.g., GST-Europium).
 - Recombinant human SOS1 catalytic domain (SOS1cat) tagged with an acceptor fluorophore (e.g., His-XL665).
 - Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.1% BSA).
 - **(S)-BAY-293** and (R)-BAY-293 dissolved in 100% DMSO.
 - 384-well low-volume microplates.
 - HTRF-compatible plate reader.
- Procedure: a. Prepare serial dilutions of **(S)-BAY-293** and (R)-BAY-293 in DMSO. A typical concentration range for the negative control would be from low nanomolar to high micromolar (e.g., 1 nM to 50 μM) to confirm its lack of activity across a broad spectrum. The active compound should be tested in a range appropriate for its known potency (e.g., 0.1 nM to 10 μM). b. Add a small volume (e.g., 50 nL) of the compound dilutions to the assay wells. c. Add the tagged KRAS and SOS1 proteins to the wells at final concentrations optimized for the assay (e.g., 10 nM each). d. Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the protein-protein interaction to reach equilibrium. e. Read the plate on an HTRF plate reader, measuring the fluorescence at the emission wavelengths of the donor and acceptor fluorophores. f. Calculate the HTRF ratio and normalize the data

to a DMSO control (representing 100% interaction) and a high concentration of the active compound (representing 0% interaction).

- Expected Results:
 - (R)-BAY-293 will show a dose-dependent inhibition of the HTRF signal, from which an IC₅₀ value can be calculated.
 - **(S)-BAY-293** should not show significant inhibition of the HTRF signal, even at the highest concentrations tested.

Cellular Proliferation Assay

This assay assesses the effect of the compounds on the growth and viability of cancer cell lines.

Objective: To demonstrate that **(S)-BAY-293** does not exhibit the anti-proliferative effects observed with the active (R)-BAY-293, thereby linking the anti-proliferative activity to the inhibition of the KRAS-SOS1 pathway.

Methodology (e.g., using a resazurin-based assay):

- Reagents and Materials:
 - Cancer cell line of interest (e.g., NCI-H358, a KRASG12C mutant cell line).
 - Complete cell culture medium.
 - **(S)-BAY-293** and (R)-BAY-293 dissolved in DMSO.
 - Resazurin sodium salt solution.
 - 96-well cell culture plates.
 - Fluorescence plate reader.
- Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Prepare serial dilutions of **(S)-BAY-293** and (R)-BAY-293 in complete

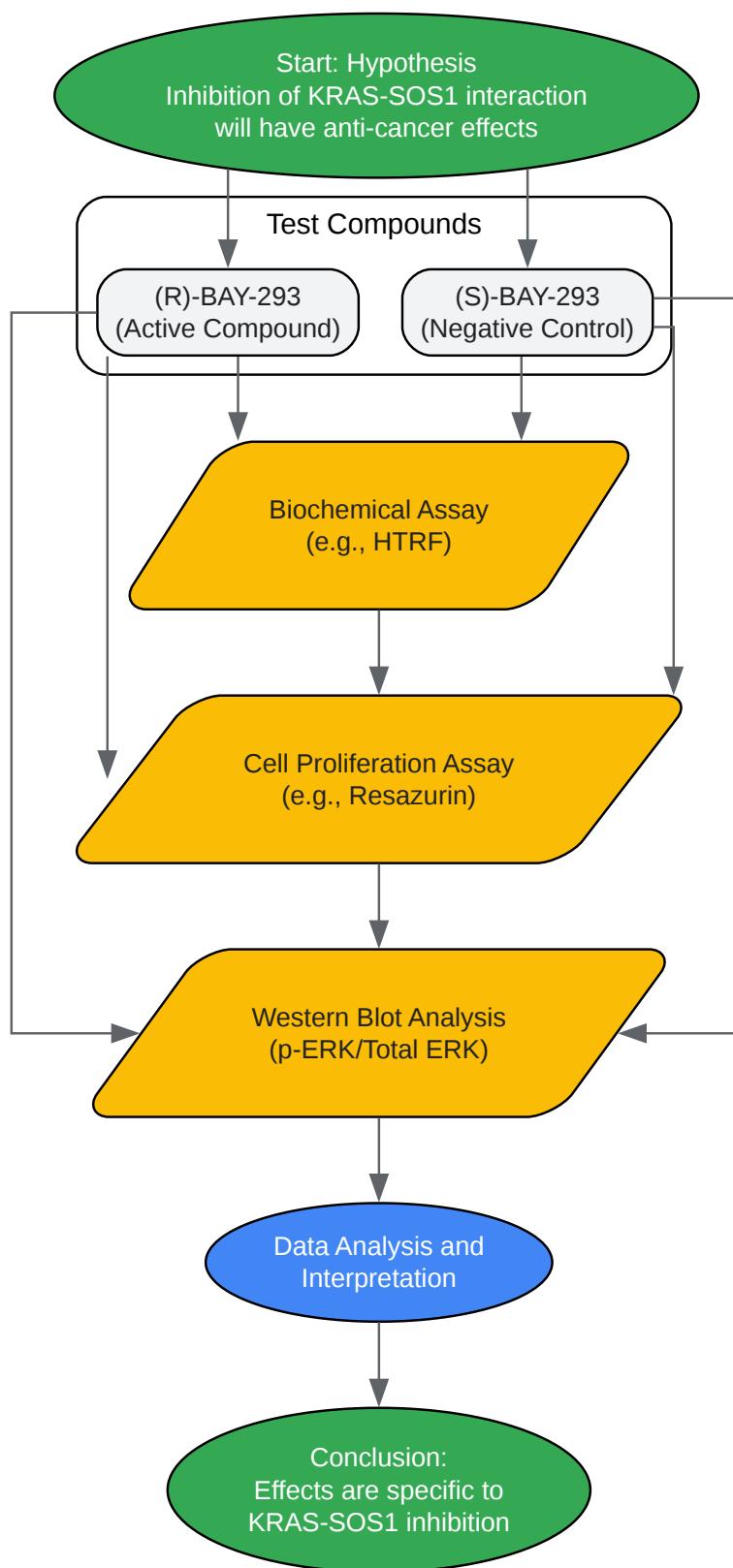
culture medium. It is important to maintain a consistent final DMSO concentration across all wells (typically $\leq 0.5\%$). c. Treat the cells with the compound dilutions and incubate for a period that allows for multiple cell doublings (e.g., 72 hours). d. Add the resazurin solution to each well and incubate for 2-4 hours, allowing viable cells to convert resazurin to the fluorescent resorufin. e. Measure the fluorescence of each well using a plate reader. f. Normalize the fluorescence readings to the DMSO-treated control wells (100% viability) and calculate the percent inhibition for each compound concentration.

- Expected Results:
 - (R)-BAY-293 will cause a dose-dependent decrease in cell viability.
 - **(S)-BAY-293** should have minimal to no effect on cell viability at equivalent concentrations.

Western Blot Analysis of Downstream Signaling

This experiment examines the phosphorylation status of key proteins in the RAS-RAF-MEK-ERK pathway.

Objective: To show that **(S)-BAY-293** does not suppress the downstream signaling pathway, unlike the active (R)-enantiomer.


Methodology:

- Reagents and Materials:
 - Cancer cell line (e.g., K-562, wild-type KRAS).
 - **(S)-BAY-293** and (R)-BAY-293 dissolved in DMSO.
 - Cell lysis buffer with protease and phosphatase inhibitors.
 - Primary antibodies against phospho-ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH).
 - HRP-conjugated secondary antibodies.
 - Chemiluminescent substrate.

- SDS-PAGE and Western blotting equipment.
- Procedure: a. Culture cells to a suitable confluence. b. Treat the cells with **(S)-BAY-293**, **(R)-BAY-293**, or DMSO for a short duration (e.g., 60 minutes) to observe acute effects on signaling. c. Lyse the cells and quantify the protein concentration of the lysates. d. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. e. Probe the membrane with primary antibodies against p-ERK, total ERK, and the loading control. f. Incubate with the appropriate secondary antibodies. g. Visualize the protein bands using a chemiluminescent substrate and an imaging system.
- Expected Results:
 - Cells treated with **(R)-BAY-293** should show a marked decrease in the levels of p-ERK compared to the DMSO control, while total ERK levels remain unchanged.[\[2\]](#)
 - Cells treated with **(S)-BAY-293** should show p-ERK levels similar to the DMSO control.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for validating the activity of a KRAS-SOS1 inhibitor and the use of **(S)-BAY-293** as a negative control.

[Click to download full resolution via product page](#)

Experimental workflow for validating KRAS-SOS1 inhibitors.

Conclusion

(S)-BAY-293 is an indispensable tool for researchers working with its active enantiomer, **(R)-BAY-293**, to investigate the therapeutic potential of inhibiting the KRAS-SOS1 interaction. Its confirmed lack of significant activity at the primary target allows for rigorous validation that the observed cellular and biochemical effects of the active compound are indeed due to the specific inhibition of the KRAS-SOS1 axis. The proper use of **(S)-BAY-293** as a negative control is crucial for the generation of robust and reliable data in the development of novel anti-cancer therapies targeting the RAS pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS-SOS1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BAY 293 | Ras GTPases | Tocris Bioscience [tocris.com]
- To cite this document: BenchChem. [(S)-BAY-293 supplier and catalog number]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b605931#s-bay-293-supplier-and-catalog-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com